(4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 695167-07-8
VCID: VC6521806
InChI: InChI=1S/C17H18ClN3O/c18-14-7-5-13(6-8-14)17(22)21-11-9-20(10-12-21)16-4-2-1-3-15(16)19/h1-8H,9-12,19H2
SMILES: C1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C17H18ClN3O
Molecular Weight: 315.8

(4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone

CAS No.: 695167-07-8

VCID: VC6521806

Molecular Formula: C17H18ClN3O

Molecular Weight: 315.8

* For research use only. Not for human or veterinary use.

(4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone - 695167-07-8

Description

Chemical Identity

PropertyValue
IUPAC Name(4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone
Molecular FormulaC17H18ClN3O
Molecular Weight315.80 g/mol
StructureContains a piperazine ring, an aminophenyl group, and a chlorophenyl ketone group

Structural Features

  • Piperazine Core: The molecule contains a six-membered piperazine ring, which is known for its versatility in drug design due to its ability to interact with biological targets.

  • Aminophenyl Substitution: The 2-position of the piperazine is substituted with an aminophenyl group, which can enhance hydrogen bonding or electrostatic interactions in biological systems.

  • Chlorophenyl Methanone Group: The methanone (ketone) group attached to the chlorophenyl ring can serve as a reactive site for further derivatization or interaction with enzymes.

Synthesis and Characterization

The synthesis of compounds like (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions, including:

  • Formation of Piperazine Derivatives: Starting from commercially available piperazine, selective substitutions are carried out using nucleophilic substitution or reductive amination techniques.

  • Ketone Functionalization: The methanone group is introduced via acylation reactions.

  • Purification and Characterization:

    • NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the chemical shifts corresponding to the aromatic and aliphatic regions.

    • Mass Spectrometry: Provides molecular ion peaks confirming the molecular weight.

    • IR Spectroscopy: Identifies functional groups such as amines (N-H stretches) and ketones (C=O stretches).

Potential Applications

Piperazine derivatives, including compounds with similar structures, have been extensively studied for their pharmacological properties:

  • Antipsychotic Agents: Piperazine derivatives are commonly found in drugs targeting central nervous system disorders.

  • Antimicrobial Activity: The aminophenyl group enhances interactions with microbial enzymes, potentially leading to antibacterial or antifungal properties.

  • Anti-inflammatory Properties: Structural analogs have shown promise in reducing inflammation through inhibition of specific pathways.

Biological Studies

While specific studies on this compound may be limited, related piperazine derivatives have demonstrated:

  • High binding affinity to neurotransmitter receptors such as serotonin or dopamine receptors.

  • Selectivity in enzyme inhibition for applications in metabolic or cardiovascular disorders.

Limitations and Future Research

Despite its potential, further research is needed to explore:

  • Toxicological profiles to ensure safety in therapeutic applications.

  • Optimization of synthetic routes for cost-effective production.

  • Exploration of derivatives for enhanced bioactivity.

This detailed overview highlights the structural features, synthesis, and potential applications of (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, emphasizing its significance in medicinal chemistry and pharmaceutical research.

CAS No. 695167-07-8
Product Name (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone
Molecular Formula C17H18ClN3O
Molecular Weight 315.8
IUPAC Name [4-(2-aminophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone
Standard InChI InChI=1S/C17H18ClN3O/c18-14-7-5-13(6-8-14)17(22)21-11-9-20(10-12-21)16-4-2-1-3-15(16)19/h1-8H,9-12,19H2
Standard InChIKey ZZBGVFRBBIAOPT-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=C(C=C3)Cl
Solubility not available
PubChem Compound 976249
Last Modified Aug 18 2023

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